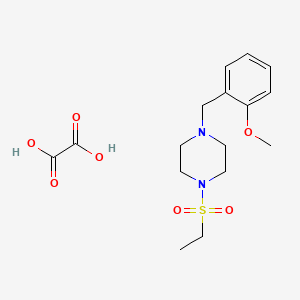
N-butyl-1-ethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BEPS is a sulfonamide derivative that was first synthesized in 2005 by a group of researchers at the University of California, San Francisco. Since then, it has been extensively studied for its biological activity and potential therapeutic applications. BEPS has been found to inhibit the activity of a protein called Carbonic Anhydrase IX (CAIX), which is overexpressed in many cancer cells. This makes it a promising candidate for cancer therapy.
Wirkmechanismus
BEPS inhibits the activity of N-butyl-1-ethyl-1H-pyrazole-4-sulfonamide by binding to its active site. This compound is an enzyme that is involved in the regulation of pH in cancer cells, which is essential for their survival and growth. Inhibition of this compound disrupts this pH regulation, leading to cell death. BEPS has also been found to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
BEPS has been found to exhibit potent inhibitory activity against this compound, which is overexpressed in many cancer cells. Inhibition of this compound has been shown to reduce tumor growth and metastasis in preclinical models. BEPS has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, the exact biochemical and physiological effects of BEPS are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
BEPS has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for scientific research. It has also been extensively studied for its biological activity, making it a well-characterized compound. However, BEPS also has some limitations for lab experiments. It is a sulfonamide derivative, which may limit its solubility in certain solvents. Additionally, the exact mechanism of action of BEPS is still being studied, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of BEPS. One potential direction is the development of BEPS as a cancer therapy. Preclinical studies have shown promising results for the inhibition of N-butyl-1-ethyl-1H-pyrazole-4-sulfonamide by BEPS, making it a potential candidate for the treatment of cancer. Another potential direction is the study of BEPS for its anti-inflammatory activity. Inflammatory diseases such as arthritis and asthma are major health concerns, and BEPS may hold promise as a therapeutic agent. Additionally, the exact mechanism of action of BEPS is still being studied, which may lead to the development of more potent and specific inhibitors of this compound.
Synthesemethoden
The synthesis of BEPS involves the reaction of N-butyl-1-ethyl-1H-pyrazole-4-carboxamide with chlorosulfonic acid, followed by the addition of ammonia. The resulting product is purified by recrystallization to obtain BEPS in high yield. This method has been optimized to produce BEPS in large quantities, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
BEPS has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against N-butyl-1-ethyl-1H-pyrazole-4-sulfonamide, which is overexpressed in many cancer cells. Inhibition of this compound has been shown to reduce tumor growth and metastasis in preclinical models. BEPS has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-butyl-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-3-5-6-11-15(13,14)9-7-10-12(4-2)8-9/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNBMGKJEGQSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CN(N=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)

![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![1-{3-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}ethanone](/img/structure/B5323685.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![7-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5323708.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)